molecular formula C19H21NO4 B1193937 Cularidine

Cularidine

Cat. No. B1193937
M. Wt: 327.4 g/mol
InChI Key: ITGZZZYNPULRNZ-ZDUSSCGKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cularidine is an alkaloid.

Scientific Research Applications

Chemical Structure and Synthesis

Cularidine, a compound known for its phenolic hydroxyl group, undergoes O-methylation to yield cularine. R. Manske's research in 1966 detailed the structural analysis of cularidine, including its synthesis through O-ethylated cularidine, which was degraded to asaronic and 4-ethoxyphthalic acids. This study is pivotal in understanding the chemical structure of cularidine (Manske, 1966).

Pharmacological Properties

In 1991, a study by P. D’Ocon et al. explored the effects of cularidine in the context of uterine smooth muscle relaxation. This research highlighted the similarities and differences in the relaxant action of cularidine and other related compounds, suggesting potential applications in smooth muscle-related conditions (D’Ocon et al., 1991).

Chemotaxonomic Significance

Cularidine's significance extends to chemotaxonomy, as illustrated in a 2005 study by R. Suau et al. The research identified and quantified cularidine among other alkaloids in the genus Sarcocapnos, demonstrating its role in understanding the chemical diversity and classification of plant species (Suau et al., 2005).

Potential Therapeutic Applications

The interaction of cularidine with dopaminergic receptor sites was investigated in a 2005 study by P. Protais et al. They discovered that cularidine could inhibit the binding at D-1 and D-2 dopaminergic sites, suggesting its potential application in neurological or psychiatric disorders (Protais et al., 2005).

Synthesis Methodologies

T. Kametani et al. in 1969 detailed the synthesis of O-isobutylcularidine, providing insights into the chemical modifications and structural analogs of cularidine, which could be pivotal for its application in medicinal chemistry (Kametani et al., 1969).

properties

Product Name

Cularidine

Molecular Formula

C19H21NO4

Molecular Weight

327.4 g/mol

IUPAC Name

(10S)-5,6-dimethoxy-11-methyl-2-oxa-11-azatetracyclo[8.7.1.03,8.014,18]octadeca-1(17),3,5,7,14(18),15-hexaen-17-ol

InChI

InChI=1S/C19H21NO4/c1-20-7-6-11-4-5-14(21)19-18(11)13(20)8-12-9-16(22-2)17(23-3)10-15(12)24-19/h4-5,9-10,13,21H,6-8H2,1-3H3/t13-/m0/s1

InChI Key

ITGZZZYNPULRNZ-ZDUSSCGKSA-N

Isomeric SMILES

CN1CCC2=C3[C@@H]1CC4=CC(=C(C=C4OC3=C(C=C2)O)OC)OC

Canonical SMILES

CN1CCC2=C3C1CC4=CC(=C(C=C4OC3=C(C=C2)O)OC)OC

synonyms

cularidine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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